molecular formula C23H21N5O5S B2392231 7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893910-71-9

7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2392231
CAS No.: 893910-71-9
M. Wt: 479.51
InChI Key: RZATTYRDJYWDFB-UHFFFAOYSA-N
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Description

The compound “7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that belongs to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned has additional functional groups attached to the pyrimidine ring, including an ethoxyphenyl group, a nitrobenzylthio group, and two dione groups.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms and the aromatic ring . The specific reactions that “this compound” can undergo would depend on the conditions and the reagents used.

Future Directions

Future research on pyrimidines is likely to focus on developing new synthesis methods and exploring their potential pharmacological effects . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-4-33-17-11-7-15(8-12-17)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)34-13-14-5-9-16(10-6-14)28(31)32/h5-12H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZATTYRDJYWDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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